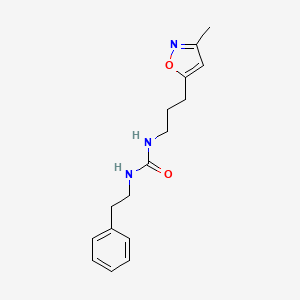
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea” is a chemical compound that belongs to the family of five-membered heterocycles known as isoxazoles . Isoxazoles are characterized by a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .科学的研究の応用
Isoxazole Privileged Scaffold: Isoxazole moieties are commonly found in commercially available drugs. MIPEP’s unique structure makes it an attractive scaffold for designing novel drug candidates . Researchers can modify its phenethyl and isoxazole groups to create diverse analogs with varying pharmacological properties.
Neuropharmacology and Neurological Disorders
Given MIPEP’s structural resemblance to neurotransmitters, it holds promise in neuropharmacology:
- Monoamine Transporters : Carroll et al. synthesized MIPEP analogs and evaluated their ability to inhibit radioligand binding at monoamine transporters (dopamine, serotonin, and norepinephrine). These transporters play crucial roles in mood regulation and neurological disorders. Selective modulation of these transporters could have therapeutic implications .
Synthetic Methodology and Organic Chemistry
MIPEP’s synthesis and reactivity offer insights into organic chemistry:
Metal-Free Synthetic Routes: Traditional methods for isoxazole synthesis involve metal catalysts (e.g., Cu(I) or Ru(II)). However, metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, and waste generation. Researchers have explored alternate metal-free routes for isoxazole synthesis, including MIPEP derivatives .
Materials Science and Nanotechnology
MIPEP derivatives may find applications in materials science:
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680–32705. DOI: 10.1039/D1RA04624A Carroll, F. I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs: A review. Medicinal Chemistry Research, 27(7), 1614–1630. DOI: 10.1007/s00044-018-2152-6 [3+2] Cycloaddition of Tosylmethyl Isocyanide (TosMIC) and Styrylisoxazoles. Molecules, 22(7), 1131. [DOI: 10.3390/molecules22071131](https://
Safety and Hazards
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on the development of eco-friendly synthetic strategies and the exploration of the therapeutic potential of isoxazole derivatives .
特性
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQKLYSKQZQDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)
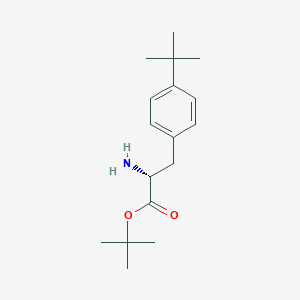
![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

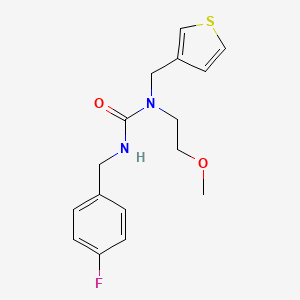
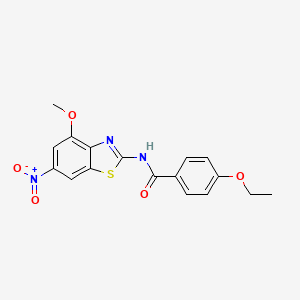

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)
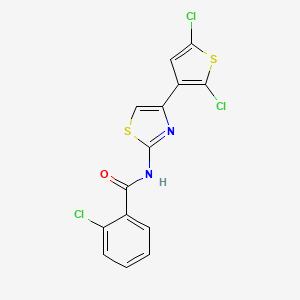
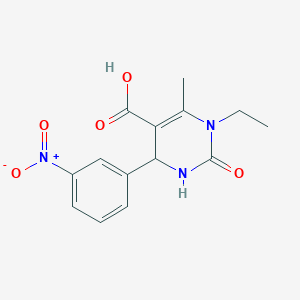

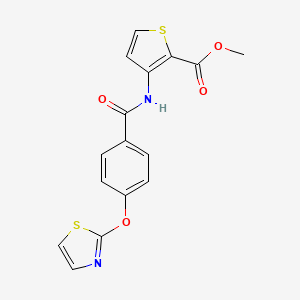
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)